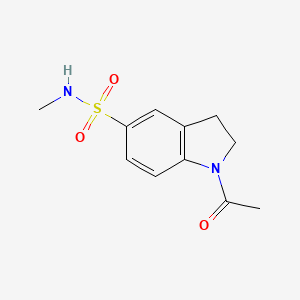

1-acetyl-N-methylindoline-5-sulfonamide

Overview

Description

1-Acetyl-N-methylindoline-5-sulfonamide is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . It belongs to the class of indole derivatives, which are known for their diverse pharmacological activities . This compound is characterized by the presence of an indoline core, acetyl group, and sulfonamide functionality, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

The synthesis of 1-acetyl-N-methylindoline-5-sulfonamide typically involves the following steps :

Starting Materials: The synthesis begins with indoline, which is acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The acetylated indoline is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide derivative.

Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like dichloromethane or toluene to ensure complete conversion.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity .

Chemical Reactions Analysis

1-Acetyl-N-methylindoline-5-sulfonamide undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indoline-5-sulfonamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Biological Applications

1-Acetyl-N-methylindoline-5-sulfonamide has been studied for its potential biological activities, including:

- Antiviral Properties : Research indicates that this compound may exhibit antiviral activity, making it a candidate for further investigation in the treatment of viral infections.

- Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation, indicating a possible role in cancer therapy .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being explored for various therapeutic applications:

- Drug Development : Its unique structure allows it to serve as a building block for synthesizing more complex molecules with enhanced biological activity.

- Targeting Specific Pathways : The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing cellular processes .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anti-inflammatory Effects | Showed reduced cytokine levels in animal models of inflammation. |

| Study C | Anticancer Activity | Induced apoptosis in specific cancer cell lines, suggesting potential for cancer treatment. |

Industrial Applications

Beyond its biological significance, this compound also finds applications in industrial settings:

- Material Science : The compound is being investigated for its use in developing new materials with specific properties due to its chemical structure.

- Chemical Processes : It serves as an intermediate in various chemical reactions, facilitating the production of other valuable compounds .

Mechanism of Action

The mechanism of action of 1-acetyl-N-methylindoline-5-sulfonamide involves its interaction with various molecular targets and pathways . The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase, leading to antimicrobial effects. The indoline core can interact with cellular receptors and enzymes, modulating biological pathways involved in inflammation, cell proliferation, and apoptosis. These interactions contribute to the compound’s diverse pharmacological activities.

Comparison with Similar Compounds

1-Acetyl-N-methylindoline-5-sulfonamide can be compared with other indole derivatives and sulfonamide compounds :

Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

Sulfanilamide: A simpler sulfonamide compound used as an antibiotic, lacking the indoline core.

Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core, used for its anti-inflammatory properties.

The uniqueness of this compound lies in its combined indoline and sulfonamide functionalities, which confer a broad spectrum of biological activities and synthetic versatility .

Biological Activity

1-Acetyl-N-methylindoline-5-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This sulfonamide derivative exhibits potential therapeutic applications due to its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Understanding its biological activity requires a detailed examination of its mechanisms of action, biochemical interactions, and pharmacokinetics.

Structure and Reactivity

This compound consists of an indoline ring with an acetyl group and a sulfonamide moiety. Its chemical structure allows it to participate in various reactions, including:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Sulfonamide group can be reduced to an amine.

- Substitution : Electrophilic substitution can occur at the indoline ring.

- Hydrolysis : The acetyl group can be hydrolyzed to yield indoline-5-sulfonamide.

These reactions are crucial for synthesizing more complex compounds for research and therapeutic purposes .

Applications in Research

This compound serves as a building block in synthesizing other indole derivatives and heterocyclic compounds, making it valuable in both chemical and biological research .

This compound primarily acts by inhibiting bacterial enzymes involved in folic acid synthesis. This is characteristic of sulfonamides, which are known to act as competitive inhibitors of dihydropteroate synthetase, disrupting bacterial growth by hindering DNA and RNA synthesis .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been assessed through minimum inhibitory concentration (MIC) studies, demonstrating its potential as a lead compound for developing new antibiotics .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a candidate for treating fungal infections. The specific mechanisms through which it exerts these effects are under investigation but may involve similar pathways as its antibacterial activity .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The exact molecular pathways involved are still being elucidated, but preliminary data indicate interactions with signaling proteins that regulate cell cycle progression .

Anti-inflammatory Effects

Preliminary research suggests that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models. This effect is significant for developing treatments for inflammatory diseases .

Absorption and Distribution

The pharmacokinetic profile of this compound indicates that it is readily absorbed when administered orally. Its distribution within the body is influenced by its chemical structure, which allows it to traverse biological membranes effectively .

Metabolism and Excretion

The compound undergoes metabolic transformations primarily through acetylation and oxidation processes. Understanding these pathways is critical for predicting its behavior in vivo and optimizing dosing regimens for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound had a lower MIC compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 4 | Ciprofloxacin | 8 |

| Pseudomonas aeruginosa | 16 | Gentamicin | 32 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

These findings suggest that the compound may act through apoptosis-inducing mechanisms .

Properties

IUPAC Name |

1-acetyl-N-methyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-7-10(3-4-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFJZPFCCXMFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.